molecular formula C15H19N3O3 B11736556 2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide

2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide

Cat. No.: B11736556
M. Wt: 289.33 g/mol
InChI Key: AHRAEIPXFOMMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide is an organic compound with the molecular formula C15H19N3O3 It is known for its unique structure, which includes a cyano group, a dimethoxyphenyl group, and an amino butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide typically involves the reaction of 3,4-dimethoxyphenethylamine with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of cyanoacetic acid derivatives in the presence of a base to facilitate the formation of the cyano group. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated control systems. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide involves its interaction with specific molecular targets within cells. The cyano group and the dimethoxyphenyl moiety are believed to play key roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features.

    2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enoic acid: Another compound with a cyano group and a dimethoxyphenyl group.

Uniqueness

2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

2-cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]but-2-enamide

InChI

InChI=1S/C15H19N3O3/c1-10(12(9-16)15(17)19)18-7-6-11-4-5-13(20-2)14(8-11)21-3/h4-5,8,18H,6-7H2,1-3H3,(H2,17,19)

InChI Key

AHRAEIPXFOMMSM-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C(=O)N)NCCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.